(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
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Overview
Description
(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Aminomethylation: The aminomethyl group is added through a reductive amination reaction using formaldehyde and a suitable amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate has several scientific research applications:
Material Science: The compound is used to enhance solubility and reduce aggregation in materials, making it beneficial for the production of organic electronic devices such as organic light-emitting diodes (OLEDs).
Biochemistry: It is used to modify proteins or peptides, introducing a tert-butyl group that can be detected or used as a probe in various assays.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and catalysts.
Mechanism of Action
The mechanism of action of (2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(aminomethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)-2-phenylpyrrolidine-1-carboxylate
Uniqueness
(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with other molecules. The presence of the tert-butyl group also enhances its solubility and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYUWTDLNUMEGX-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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